molecular formula C29H31N7O B128891 Imatinib para-Diaminomethylbenzene CAS No. 1026753-54-7

Imatinib para-Diaminomethylbenzene

Cat. No. B128891
CAS RN: 1026753-54-7
M. Wt: 493.6 g/mol
InChI Key: XAHUGGOJOZBPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imatinib para-Diaminomethylbenzene is a compound used in cancer research . It is an impurity of Imatinib, a tyrosine kinase inhibitor . The CAS Number of this compound is 1026753-54-7 .


Synthesis Analysis

The synthesis of Imatinib and its intermediates has been optimized over time . The proposed methodology effectively overcomes certain problematic steps, saves time and labor, provides a very high yield and purity, and has the potential to be used for the synthesis of many analogues . A convenient method has been developed for the synthesis of imatinib and two of its intermediates .


Molecular Structure Analysis

The molecular formula of Imatinib para-Diaminomethylbenzene is C29H31N7O . The molecular weight is 493.60 . The structure of Imatinib has been determined in complex with human NQO2 at 1.75 Å resolution .


Chemical Reactions Analysis

Imatinib mesylate appears to effectively induce high CHR and cytogenetic response rates with relatively few side effects . Both in vitro and in vivo studies of generic imatinib showed comparable results with branded imatinib in terms of bioequivalence and bioavailability .


Physical And Chemical Properties Analysis

Imatinib para-Diaminomethylbenzene appears as an off-white to yellow solid . It has a molecular weight of 493.60 . The compound should be stored at 2-8°C in a refrigerator .

Scientific Research Applications

Alzheimer’s Disease Prevention

Imatinib para-Diaminomethylbenzene: has shown promising results in the prevention of Alzheimer’s disease. It is three-fold more potent in inhibiting amyloid-β production than imatinib, which is significant because amyloid-β is a key protein involved in the development of Alzheimer’s . The compound exhibits only 1/16th of the activity of imatinib in the inhibition of Abl kinase, the target in leukemia treatment, resulting in a selectivity ratio of nearly 60 for Alzheimer’s indication . This high selectivity ratio indicates that Imatinib para-Diaminomethylbenzene could be a powerful agent in reducing amyloid-β load without significantly affecting other cellular processes.

Peripheral Amyloid-β Origin Concept

Research has demonstrated that pathogenic amyloid-β has a primary source in peripheral tissues outside of the brain, particularly the liver . Imatinib para-Diaminomethylbenzene has been effective in reducing amyloid accumulation in the brain, even though it does not cross the blood-brain barrier. This supports the peripheral amyloid-β origin concept and suggests that the compound could be used to manage amyloid-β levels systemically.

Cognitive Improvement in Animal Models

In mouse studies, Imatinib para-Diaminomethylbenzene administration led to plaque reduction and cognitive improvement in amyloid plaque-bearing APP transgenic mice . This indicates that the compound not only reduces the production of amyloid-β but also has the potential to reverse some of the cognitive deficits associated with Alzheimer’s disease.

Reduction of Tau Hyperphosphorylation

The compound has been shown to eliminate tau hyperphosphorylation, which is another hallmark of Alzheimer’s disease, in mouse studies initiated by endotoxin-induced peripheral inflammation . This suggests that Imatinib para-Diaminomethylbenzene could have a role in preventing or reducing the progression of neurofibrillary tangles, another key feature of Alzheimer’s pathology.

Plasma Amyloid-β Levels in Humans

Longitudinal studies in humans have shown that plasma amyloid-β levels are consistently higher in individuals destined to develop Alzheimer’s compared to healthy controls . This elevation is stable for decades preceding the age of onset, suggesting a prolonged period of progressive accumulation that can be halted by drugs like Imatinib para-Diaminomethylbenzene that lower its production in the periphery.

Potential for Clinical Trials

Given the compound’s effectiveness in preclinical studies and its selectivity for Alzheimer’s disease, Imatinib para-Diaminomethylbenzene is a candidate for investigation in clinical trials . Its potential for relatively soon clinical trials is significant for the advancement of Alzheimer’s disease treatment and prevention strategies.

Intellectual Property and Drug Development

The issuance of US Patent 9,707,231 for the use of Imatinib para-Diaminomethylbenzene in the reduction of amyloid-β production marks a significant milestone in drug development . This patent expands the intellectual property portfolio and supports the unique approach to Alzheimer’s disease prevention, potentially leading to new therapeutic options.

Statin-Type Approach to Alzheimer’s Prevention

ModGene Pharma has identified a ‘statin’-type approach to Alzheimer’s prevention that utilizes compounds like Imatinib para-Diaminomethylbenzene . This approach is analogous to how statins are used to manage cholesterol levels, suggesting a preventative strategy that targets the underlying mechanisms of the disease rather than just its symptoms.

Mechanism of Action

Target of Action

Imatinib para-Diaminomethylbenzene primarily targets multiple tyrosine kinases such as BCR-ABL , c-KIT , and PDGFR-β . These proteins play crucial roles in various cellular processes, including cell growth and division. In particular, BCR-ABL is a constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in chronic myeloid leukemia (CML) .

Mode of Action

Imatinib para-Diaminomethylbenzene acts as a protein-tyrosine kinase inhibitor . It binds to these kinases and inhibits their activity, thereby preventing the phosphorylation of substrates and the subsequent activation of downstream signaling pathways . This inhibition can lead to the cessation of uncontrolled cell division, a characteristic feature of many cancers .

Biochemical Pathways

The inhibition of BCR-ABL, c-KIT, and PDGFR-β by Imatinib para-Diaminomethylbenzene affects multiple biochemical pathways. These include pathways involved in cell proliferation, growth-factor dependence, apoptosis, and interaction with extracellular matrix and stroma . The overall effect is a reduction in the growth and spread of cancer cells .

Pharmacokinetics

Imatinib para-Diaminomethylbenzene exhibits favorable pharmacokinetic properties. It is well absorbed with an absolute bioavailability of 98% . It is predominantly bound to plasma proteins, particularly to α1-acid glycoprotein (AGP) and albumin (ALB) . The drug is metabolized mainly by CYP3A4 . The elimination half-life of imatinib is 18 hours , and its active metabolite is 40 hours . It is excreted via feces (68%) and kidneys (13%) .

Result of Action

The inhibition of tyrosine kinases by Imatinib para-Diaminomethylbenzene results in a decrease in uncontrolled cell division, leading to a reduction in the size and number of cancerous cells . This can result in a significant improvement in the symptoms and prognosis of patients with conditions such as CML .

Action Environment

The action of Imatinib para-Diaminomethylbenzene can be influenced by various environmental factors. For instance, the compound is three-fold more potent in inhibiting amyloid-β production than imatinib and exhibits only 1/16th of the activity of imatinib in the inhibition of Abl kinase . This results in a selectivity ratio of nearly 60 for the Alzheimer’s indication . This suggests that the compound’s action, efficacy, and stability can be influenced by the specific environment in which it is used, such as the presence of other compounds or specific disease states .

Safety and Hazards

Imatinib para-Diaminomethylbenzene is classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be used to avoid dust formation and breathing vapours, mist, or gas .

Future Directions

The future of kinase drug discovery, including Imatinib, is promising . The ability to identify high-risk patients with the greatest potential to benefit from the use of kinase inhibitors would be an important advance . The introduction of generic imatinib has caused a significant reduction in health care costs .

properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O/c1-21-18-25(9-10-26(21)33-29-31-13-11-27(34-29)24-4-3-12-30-19-24)32-28(37)23-7-5-22(6-8-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHUGGOJOZBPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imatinib para-Diaminomethylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imatinib para-Diaminomethylbenzene
Reactant of Route 2
Reactant of Route 2
Imatinib para-Diaminomethylbenzene
Reactant of Route 3
Reactant of Route 3
Imatinib para-Diaminomethylbenzene
Reactant of Route 4
Reactant of Route 4
Imatinib para-Diaminomethylbenzene
Reactant of Route 5
Reactant of Route 5
Imatinib para-Diaminomethylbenzene
Reactant of Route 6
Reactant of Route 6
Imatinib para-Diaminomethylbenzene

Q & A

Q1: How does Imatinib para-Diaminomethylbenzene Trihydrochloride compare to Imatinib in terms of its effect on beta-amyloid production and Abl kinase inhibition?

A1: The research indicates that Imatinib para-Diaminomethylbenzene Trihydrochloride is significantly more potent than Imatinib in inhibiting beta-amyloid production. Specifically, it demonstrates over three times the inhibitory effect compared to Imatinib []. Interestingly, it exhibits significantly less activity against Abl kinase, the primary target of Imatinib in leukemia treatment. The study reports that Imatinib para-Diaminomethylbenzene Trihydrochloride possesses only 1/16th of Imatinib's activity against Abl kinase []. This difference in activity profiles suggests a promising selectivity profile for Imatinib para-Diaminomethylbenzene Trihydrochloride towards targeting Alzheimer's disease mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.